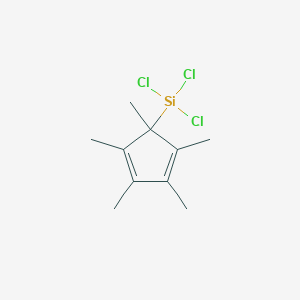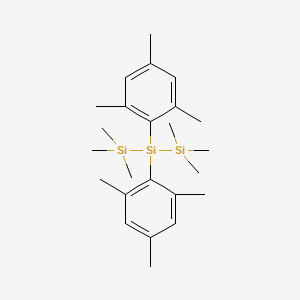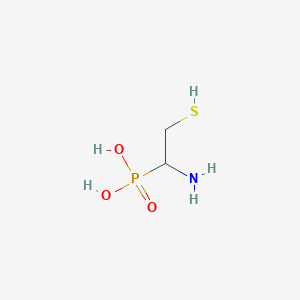
(1-Amino-2-sulfanylethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-2-sulfanylethyl)phosphonic acid is an organophosphorus compound with the molecular formula C₂H₈NO₃PS. It is characterized by the presence of an amino group, a sulfanyl group, and a phosphonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-sulfanylethyl)phosphonic acid typically involves the hydrophosphonylation of imines with phosphorous acid or its derivatives. One common method is the Kabachnik-Fields reaction, where an imine reacts with a dialkyl phosphite in the presence of a catalyst to form the desired α-amino phosphonate . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrophosphonylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as chiral thioureas or quinine derivatives can enhance the enantioselectivity of the reaction, producing high yields of enantiomerically pure products .
Análisis De Reacciones Químicas
Types of Reactions: (1-Amino-2-sulfanylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The phosphonic acid group can be reduced to phosphinic acid under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, phosphinic acid derivatives, and various substituted amino phosphonates .
Aplicaciones Científicas De Investigación
(1-Amino-2-sulfanylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound serves as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: The compound is used in the development of flame retardants, corrosion inhibitors, and chelating agents
Mecanismo De Acción
The mechanism of action of (1-Amino-2-sulfanylethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
- Aminomethylphosphonic acid
- Glyphosate
- EDTMP (Ethylenediaminetetramethylenephosphonic acid)
Comparison: (1-Amino-2-sulfanylethyl)phosphonic acid is unique due to the presence of both an amino group and a sulfanyl group, which provide distinct chemical reactivity and biological activity. Compared to aminomethylphosphonic acid, it has an additional sulfanyl group that can undergo oxidation. Glyphosate, a well-known herbicide, lacks the sulfanyl group and has different applications. EDTMP, used as a chelating agent, has a more complex structure with multiple phosphonic acid groups .
Propiedades
Número CAS |
81613-33-4 |
|---|---|
Fórmula molecular |
C2H8NO3PS |
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
(1-amino-2-sulfanylethyl)phosphonic acid |
InChI |
InChI=1S/C2H8NO3PS/c3-2(1-8)7(4,5)6/h2,8H,1,3H2,(H2,4,5,6) |
Clave InChI |
GQUPZJPZACSKNV-UHFFFAOYSA-N |
SMILES canónico |
C(C(N)P(=O)(O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




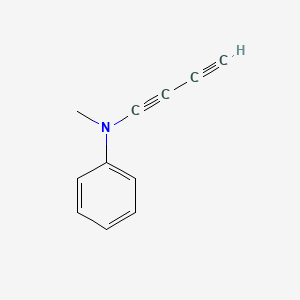
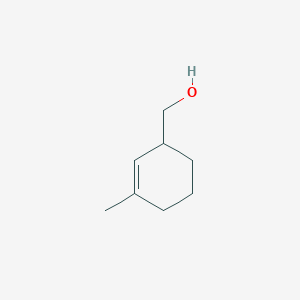
![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)

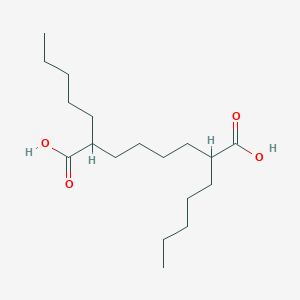


![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
